molecular formula C13H22O3 B14315802 Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate CAS No. 111351-07-6

Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate

Cat. No.: B14315802
CAS No.: 111351-07-6
M. Wt: 226.31 g/mol
InChI Key: CJWOUYCGEGCXFS-UHFFFAOYSA-N
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Description

Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid. This compound is characterized by its unique structure, which includes a hydroxyl group, two double bonds, and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate typically involves the esterification of 10-hydroxy-4,8-dimethyldeca-3,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of double bonds.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 10-oxo-4,8-dimethyldeca-3,8-dienoate.

    Reduction: Formation of methyl 10-hydroxy-4,8-dimethyldecanoate.

    Substitution: Formation of methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate.

Scientific Research Applications

Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studying its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties and its role in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-hydroxy-4,8-dimethyldecanoate: Similar structure but lacks the double bonds.

    Methyl 10-chloro-4,8-dimethyldeca-3,8-dienoate: Similar structure but with a chlorine substitution at the hydroxyl group.

    10-Hydroxy-4,8-dimethyldeca-3,8-dienoic acid: The parent acid of the ester.

Uniqueness

Methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and ester groups, along with the double bonds, makes it a versatile compound for various chemical transformations and applications.

Properties

111351-07-6

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 10-hydroxy-4,8-dimethyldeca-3,8-dienoate

InChI

InChI=1S/C13H22O3/c1-11(7-8-13(15)16-3)5-4-6-12(2)9-10-14/h7,9,14H,4-6,8,10H2,1-3H3

InChI Key

CJWOUYCGEGCXFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)OC)CCCC(=CCO)C

Origin of Product

United States

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